molecular formula C23H26N6O2S B1684434 PHA-680626

PHA-680626

Numéro de catalogue: B1684434
Poids moléculaire: 450.6 g/mol
Clé InChI: BMCKWRUTJXVUFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Analyse Des Réactions Chimiques

PHA-680626 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène du composé. Les réactifs couramment utilisés dans les réactions d'oxydation comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène du composé. Les réactifs couramment utilisés dans les réactions de réduction comprennent l'hydrure d'aluminium et le borohydrure de sodium.

    Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut entraîner la formation d'une cétone ou d'un aldéhyde, tandis que la réduction peut donner un alcool .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant à la poche de liaison de l'ATP de la kinase Aurora-A, provoquant des changements conformationnels dans la boucle d'activation de la kinase . Cela empêche la liaison du facteur de transcription N-Myc à la kinase Aurora-A, conduisant à la dégradation de N-Myc et à l'inhibition de la croissance tumorale . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de la kinase Aurora-A et la voie d'amplification du gène MYCN .

Applications De Recherche Scientifique

Cell Line Experiments

In various studies, PHA-680626 has shown effectiveness in inducing cell cycle arrest and promoting apoptosis in neuroblastoma cell lines, such as IMR-32. Treatment with this compound resulted in:

  • Decreased N-Myc levels : Comparable to other potent AURKA inhibitors like MLN8054.
  • Cell morphology changes : Induction of cellular aggregates and loss of substrate adherence.
  • Increased sub-G1 DNA content : Indicating apoptosis (about 40% in this compound treated cultures) .

Proximity Ligation Assays

Proximity Ligation Assays (PLA) demonstrated that this compound significantly reduced the number of interaction spots between AURKA and N-Myc, indicating a successful disruption of their complex . The results showed:

  • Higher efficacy than RPM1722 , another AURKA inhibitor.
  • A substantial increase in cells exhibiting low PLA signals post-treatment, reinforcing its role as an effective inhibitor.

Table 1: Inhibitory Effects of this compound on AURKA/N-Myc Interaction

CompoundIC50 (μM)Effect on N-Myc LevelsCell Cycle ArrestApoptosis Induction
This compound1Significant decreaseYesHigh
MLN80540.5Significant decreaseYesModerate
RPM172210Minimal effectNoLow

Data derived from various studies assessing the impact of these compounds on neuroblastoma cells.

Clinical Implications

The potential clinical applications of this compound are significant, particularly for patients with neuroblastoma who exhibit high levels of N-Myc. By effectively reducing N-Myc levels and disrupting its interaction with AURKA, this compound may improve patient outcomes by:

  • Reducing tumor proliferation : Targeting a critical survival pathway in cancer cells.
  • Enhancing sensitivity to other therapies : Potentially making resistant tumors more susceptible to conventional treatments.

Activité Biologique

PHA-680626 is a small-molecule inhibitor primarily known for its role in targeting the Aurora A kinase (AURKA) and disrupting its interaction with the oncogenic transcription factor N-Myc. This compound has garnered attention for its potential therapeutic applications, particularly in neuroblastoma and chronic myeloid leukemia (CML). The following sections will detail its biological activity, including mechanisms of action, effects on various cell lines, and relevant research findings.

This compound operates through several key mechanisms:

  • Inhibition of AURKA Activity : this compound binds to the ATP-binding pocket of AURKA, which is crucial for its kinase activity. This binding leads to conformational changes that inhibit AURKA's enzymatic function, preventing it from phosphorylating target substrates involved in cell cycle regulation and proliferation .
  • Disruption of AURKA/N-Myc Interaction : The compound effectively disrupts the interaction between AURKA and N-Myc, a protein often overexpressed in neuroblastoma. By destabilizing this interaction, this compound promotes the degradation of N-Myc, thereby reducing its oncogenic effects .

In Vitro Studies

  • Cell Line Testing : In studies using U2OS cells engineered to express N-Myc, treatment with this compound resulted in a significant decrease in N-Myc levels compared to control groups. This effect was confirmed using Proximity Ligation Assays (PLA), which indicated a reduction in the number of AURKA/N-Myc interactions .
  • Neuroblastoma Models : In neuroblastoma cell lines such as IMR-32, this compound treatment led to a notable decrease in cell viability and N-Myc protein levels. The compound induced significant cellular stress and apoptosis, as evidenced by increased levels of cleaved PARP-1 and sub-G1 DNA content in treated cells .
  • Comparison with Other Inhibitors : When compared to other AURKA inhibitors like MLN8054, this compound demonstrated similar efficacy in reducing N-Myc levels but showed superior performance in altering cell morphology and inducing cell death .

Table of Biological Activity

Study Cell Line Concentration (μM) Effect on N-Myc Effect on Cell Viability
U2OS1DecreasedSignificant reduction
IMR-321DecreasedSignificant reduction
IMR-321Comparable to MLN8054Induced apoptosis

Case Studies

  • Neuroblastoma Treatment :
    • In a controlled study involving MYCN-amplified neuroblastoma cells, treatment with this compound for 48 hours resulted in a marked decrease in both N-Myc levels and overall cell viability. The mechanism was attributed to the compound's ability to disrupt the AURKA/N-Myc complex effectively .
  • Chronic Myeloid Leukemia :
    • Another study highlighted this compound's anti-proliferative effects on imatinib-resistant CML cell lines. The compound inhibited both Bcr-Abl tyrosine kinase and AURKA, demonstrating potential as a dual-action therapeutic agent for resistant CML cases .

Propriétés

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCKWRUTJXVUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PHA-680626
Reactant of Route 2
Reactant of Route 2
PHA-680626
Reactant of Route 3
Reactant of Route 3
PHA-680626
Reactant of Route 4
PHA-680626
Reactant of Route 5
Reactant of Route 5
PHA-680626
Reactant of Route 6
PHA-680626

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.